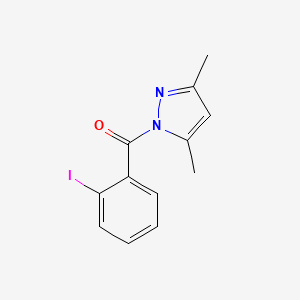![molecular formula C11H17N3OS B7544272 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one, also known as Thiothinone, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. Thiothinone has been found to exhibit a wide range of biological activities that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may explain its antipsychotic effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to modulate the activity of the GABAergic system, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to modulate the activity of the glutamatergic system, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been extensively studied, and its biological activities are well characterized. However, 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has some limitations as a research tool. It has been found to exhibit some toxicity in animal studies, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. One area of interest is the development of new drugs based on 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been found to exhibit a wide range of biological activities, and its structure can be modified to improve its pharmacological properties. Another area of interest is the investigation of the mechanism of action of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. Further studies are needed to fully understand how 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one exerts its biological effects. Finally, studies are needed to investigate the potential applications of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one in the treatment of neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one involves the reaction of 1-bromo-4-(1,3-thiazol-2-yl)piperazine with butanone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one as the final product. The synthesis of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and analgesic effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-2-3-10(15)13-5-7-14(8-6-13)11-12-4-9-16-11/h4,9H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFDMDODRYTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544199.png)
![4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544201.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)

![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)
![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)

![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)

